molecular formula C4H10N2OS B1383929 N-Cyclopropylmethanesulfonoimidamide CAS No. 1999257-63-4

N-Cyclopropylmethanesulfonoimidamide

Cat. No. B1383929
M. Wt: 134.2 g/mol
InChI Key: ZJDLOWSPIJMQJM-UHFFFAOYSA-N
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Description

N-Cyclopropylmethanesulfonoimidamide is a chemical compound with the CAS Number: 1999257-63-4 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

N-Cyclopropylmethanesulfonoimidamide is a powder at room temperature . It has a molecular weight of 134.2 .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • N-Cyclopropylmethanesulfonoimidamide derivatives have been utilized in asymmetric synthesis, particularly in the context of cyclopropanation reactions. For example, Davies et al. (1996) and Davies et al. (1994) explored the use of rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, leading to the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996) (Davies et al., 1994).

Host-Guest Chemistry and Nanoporous Materials

  • Cyclophanes, which can be synthesized using derivatives of N-Cyclopropylmethanesulfonoimidamide, have been studied for their potential in host-guest chemistry and the development of nanoporous materials. Slone et al. (1998) discussed the synthesis of transition-metal cyclophanes and their applications in binding molecular guests and as elements in sensing devices (Slone et al., 1998).

Cycloaddition Reactions

  • Compounds related to N-Cyclopropylmethanesulfonoimidamide have been employed in cycloaddition reactions. For instance, Minami et al. (1975) reported the reaction of N-sulfinylsulfonamides with ketenimines, leading to the formation of amidine derivatives, highlighting the versatility of these compounds in synthetic chemistry (Minami et al., 1975).

Polymer Synthesis and Material Science

  • Research by Hoye et al. (2001) expanded the use of beta-trimethylsilylethanesulfonamides, related to N-Cyclopropylmethanesulfonoimidamide, in the synthesis of polyazamacrocyclic compounds, which are crucial in the field of polymer synthesis and material science (Hoye et al., 2001).

Chemoselective N-Acylation

  • Kondo et al. (2000) demonstrated the use of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides in achieving chemoselective N-acylation, an essential reaction in organic synthesis (Kondo et al., 2000).

Supramolecular Chemistry

  • Ramaiah et al. (2010) highlighted the use of functionalized cyclophanes, derivable from compounds similar to N-Cyclopropylmethanesulfonoimidamide, for optical recognition of biomolecules, emphasizing their significance in supramolecular chemistry and molecular recognition (Ramaiah et al., 2010).

Unique Chemical Transformations

  • Weatherhead-Kloster and Corey (2006) explored the unique chemical transformations of cyclopropenes, which can be synthesized from N-Cyclopropylmethanesulfonoimidamide-related compounds, providing valuable insights into the reactivity of these structures (Weatherhead-Kloster & Corey, 2006).

Safety And Hazards

The safety information for N-Cyclopropylmethanesulfonoimidamide indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is also suspected of damaging fertility .

properties

IUPAC Name

N-(methylsulfonimidoyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-8(5,7)6-4-2-3-4/h4H,2-3H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLOWSPIJMQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylmethanesulfonoimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclopropylmethanesulfonoimidamide
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